molecular formula C12H21N3O2S B11169251 3-ethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

3-ethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11169251
M. Wt: 271.38 g/mol
InChI Key: ROWVGVMLXLHWKK-UHFFFAOYSA-N
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Description

3-ethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of ethoxypropanamide with a thiadiazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

3-ethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H21N3O2S

Molecular Weight

271.38 g/mol

IUPAC Name

3-ethoxy-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C12H21N3O2S/c1-4-6-9(3)11-14-15-12(18-11)13-10(16)7-8-17-5-2/h9H,4-8H2,1-3H3,(H,13,15,16)

InChI Key

ROWVGVMLXLHWKK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)CCOCC

Origin of Product

United States

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